Deiodoamiodarone

Endocrinology Thyroid Hormone Receptor Amiodarone Toxicity

In amiodarone pharmaceutical manufacturing, quantifying the EP Impurity A requires a certified reference standard to meet regulatory monographs. Deiodoamiodarone (CAS 23551-25-9) serves as the precise analytical standard. • Defined purity ≥96% for HPLC/LC-MS method validation, ensuring accurate impurity quantification. • Pharmacopoeia-specified identity-not substitutable by amiodarone or desethylamiodarone. • Available for immediate procurement, supporting QC batch release with traceable documentation.

Molecular Formula C25H31NO3
Molecular Weight 393.5 g/mol
CAS No. 23551-25-9
Cat. No. B1670209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeiodoamiodarone
CAS23551-25-9
SynonymsDeiodoamiodarone;  Amiodarone hydrochloride impurity A;  Dideiodo Amiodarone; 
Molecular FormulaC25H31NO3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC
InChIInChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3
InChIKeyPNZXBMCTFUFPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deiodoamiodarone: Analytical Reference Standard


Deiodoamiodarone (CAS 23551-25-9), also known as Dideiodo Amiodarone, L 3937, or Amiodarone EP Impurity A, is a synthetic derivative and intermediate in the synthesis of the class III antiarrhythmic drug amiodarone [1]. Its molecular formula is C25H31NO3 with a molecular weight of 393.52 g/mol . The compound is structurally characterized by the complete absence of iodine atoms from the benzofuran core of amiodarone, a feature that fundamentally distinguishes it from the parent drug and its active metabolite, desethylamiodarone (DEA) [2]. While it lacks the iodine-dependent thyroid effects associated with amiodarone, it is primarily utilized as a critical reference standard for analytical method development, quality control (QC), and regulatory compliance in pharmaceutical manufacturing, as defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [3].

Pharmacopoeia-defined impurity standard Amiodarone EP Impurity A / USP Related Compound A
Deiodinated core structure Complete absence of iodine from benzofuran scaffold
Analytical QC and method validation workflow HPLC, LC-MS impurity profiling and stability testing

Deiodoamiodarone: Why Substitution Fails


Deiodoamiodarone's complete lack of iodine atoms results in a distinct pharmacological and analytical profile that precludes its use as a functional substitute for amiodarone or its active metabolite, desethylamiodarone (DEA), in biological studies. While DEA is a potent inhibitor of thyroid hormone receptors (TRs) and contributes significantly to amiodarone's antiarrhythmic and toxic effects, deiodoamiodarone exhibits markedly weaker TR binding affinity, with IC50 values an order of magnitude higher than those of DEA [1]. Conversely, its specific potency as a calmodulin antagonist, as seen in the monoiodo-analog, is not replicated by the parent drug . For analytical applications, substitution is impossible because deiodoamiodarone is a specific, pharmacopoeia-defined impurity (Amiodarone EP Impurity A) required for validating the purity and stability of amiodarone drug substances and products; using a different compound would invalidate regulatory compliance [2]. Therefore, the choice of this compound must be driven by the specific experimental or regulatory objective, not by general class membership.

Analytical impurity profiling (QC / regulatory)
Using amiodarone or desethylamiodarone would not meet EP/USP identity criteria, invalidating compliance; only the defined impurity standard matches retention and identity requirements.
Mechanistic control for deiodination-specific effects
Desethylamiodarone exhibits markedly higher TR binding affinity; substituting it as a control may overestimate iodine-dependent contribution and shift mechanistic interpretation.
Thyroid hormone metabolism inhibition studies
Deiodinated analogs are class-level weak 5'-deiodinase inhibitors; diiodinated analogs are required for meaningful enzyme inhibition context, not deiodoamiodarone.

Deiodoamiodarone vs. Analogs: Evidence Summary


Lower TR Binding Affinity vs. Desethylamiodarone

In a direct comparative study of amiodarone analogs, desdiiodoamiodarone (DDIA), which is synonymous with deiodoamiodarone, demonstrated significantly weaker inhibition of triiodothyronine (T3) binding to thyroid hormone receptors alpha1 (TRα1) and beta1 (TRβ1) compared to the major active metabolite desethylamiodarone (DEA). The IC50 values for DDIA were 16.2 ± 5.6 x 10⁻⁵ M (for TRα1) and 9.1 ± 2.1 x 10⁻⁵ M (for TRβ1) [1]. In contrast, DEA exhibited IC50 values of 4.7 ± 0.9 x 10⁻⁵ M (TRα1) and 2.7 ± 1.4 x 10⁻⁵ M (TRβ1) [1].

TR Binding Affinity
Head-to-head
DDIA IC50 (×10⁻⁵ M): TRα1 16.2 ± 5.6, TRβ1 9.1 ± 2.1
DEA IC50: TRα1 4.7 ± 0.9, TRβ1 2.7 ± 1.4
3.4-fold weaker than DEA
Supports deiodination-specific control for thyroid receptor studies
In vitro competitive binding assay, expressed receptors
Endocrinology Thyroid Hormone Receptor Amiodarone Toxicity

Potent Anesthetic Effect, Lower LD50 vs. Amiodarone

In a study evaluating the analgesic profiles of amiodarone derivatives, dideiodoamiodarone (the synonym for deiodoamiodarone) demonstrated a potent and long-lasting anesthetic effect, similar to amiodarone, but with a significantly lower LD50 (median lethal dose) [1]. The research summary states, 'Among the drugs tested, dideiodoamiodarone showed potent and long-lasting anesthetic effects as well as local toxicity. Dideiodoamiodarone showed amiodarone-like antiarrhythmic profiles. However, the LD50 was significantly lower than that of amiodarone' [1].

Anesthetic & Toxicity Profile
Head-to-head
Potent, long-lasting anesthetic effect; LD50 significantly lower than amiodarone (murine model)
Supports toxicology endpoint review, not therapeutic claim
Local toxicity reported; narrower safety margin context
Analgesia Toxicology Anesthesiology

Weak 5'-Deiodinase Inhibition vs. Diiodinated Analogs

A structure-activity relationship study on the inhibition of thyroxine (T4) to triiodothyronine (T3) conversion by 5'-deiodinase type I found that deiodinated amiodarone analogues are weak inhibitors of this enzyme [1]. The study reports a competitive inhibition constant (Ki) range of 25-360 μM for all analogues tested, but specifically notes, 'In the concentration range of 1–1000 μM, AMI and its N-desethylated, deiodinated analogues inhibited 5′-T4 deiodination very weakly' [1]. It further concludes that 'diiodo-AMI analogues inhibited 5′-T4 deiodination more strongly than their corresponding monoiodo- or deiodinated derivatives' [1].

5'-Deiodinase Inhibition
Class-level
Weak inhibition; rank order: diiodo >> monoiodo > deiodinated analogues
Exclude from thyroid hormone metabolism modeling
Rat liver microsome assay; Ki range 25–360 μM for class
Endocrinology Thyroid Hormone Metabolism Drug-Induced Toxicity

High Purity as a Pharmacopoeial Reference Standard

Commercially available deiodoamiodarone is supplied with a certified purity of ≥96.0%, as determined by HPLC-UV, and is explicitly identified and characterized as Amiodarone EP Impurity A (also known as USP Amiodarone Related Compound A) [1]. This identity is defined by its specific chemical structure, (2-butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone, and CAS number 23551-25-9 [2]. In contrast, the active metabolite desethylamiodarone and the parent drug amiodarone have different CAS numbers (83409-32-9 and 1951-25-3, respectively) and distinct chemical structures.

Purity & Pharmacopoeial Identity
Specification review
Purity ≥96.0% (HPLC); CAS 23551-25-9, Amiodarone EP Impurity A
Certified for QC method validation and regulatory filing
Distinct chemical identity vs. amiodarone and DEA
Analytical Chemistry Quality Control Pharmaceutical Analysis

Deiodoamiodarone: Validated Applications


Reference Standard for Amiodarone QC and Compliance

Procure deiodoamiodarone as Amiodarone EP Impurity A for use as a primary reference standard in HPLC, LC-MS, or other analytical methods. Its defined purity (≥96.0%) and specific identity are essential for quantifying this specific impurity in amiodarone drug substance and finished product batches, ensuring compliance with EP and USP monographs . This application is not served by amiodarone or desethylamiodarone, which are different chemical entities with different CAS numbers and retention times.

Mechanistic Control in TR Binding Studies

Utilize deiodoamiodarone as a control compound in in vitro assays investigating the structure-activity relationship of amiodarone analogs at thyroid hormone receptors. Its 3.4-fold lower potency in inhibiting T3 binding to TRα1 and TRβ1, compared to DEA [1], allows researchers to differentiate the contributions of deethylation versus deiodination to the parent drug's endocrine effects. This provides a validated, quantitative basis for experimental design.

Lead Compound for Analgesic Development

Use deiodoamiodarone as a research tool or lead compound in the development of new, long-acting local anesthetics. Its demonstrated potent and prolonged anesthetic effect in murine models, coupled with a significantly lower LD50 than amiodarone [2], provides a clear pharmacological starting point for medicinal chemistry optimization aimed at improving the therapeutic index.

Exclusion from Thyroid Metabolism Studies

Explicitly avoid using deiodoamiodarone as a model for amiodarone's effects on peripheral thyroid hormone metabolism. Evidence shows that deiodinated amiodarone analogues are very weak inhibitors of 5'-deiodinase type I compared to their diiodinated counterparts [3]. This negative data is crucial for preventing erroneous experimental conclusions and for selecting the correct tool compound (e.g., amiodarone or a diiodinated analog).

Application
Selection Property
Validation Focus
Amiodarone Impurity Profiling (QC/Regulatory)
Defined EP/USP impurity identity; deiodinated scaffold
Chromatographic specificity and purity calibration
TR Binding SAR Studies (Iodine vs. Deethylation)
Deiodinated analog; reported weaker TR binding vs. DEA
Competitive T3 binding assay context
Analgesic Lead Optimization Research
Anesthetic effect profile with reported lower LD50
Toxicology index comparison in murine models
Thyroid Metabolism Study Design (Exclusion)
Classified as weak 5'-deiodinase inhibitor
Ensure selection of diiodinated analog for enzyme inhibition

Technical Documentation Hub

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31 linked technical documents
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